molecular formula C8H10N2O4S B2670412 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID CAS No. 13514-59-5

2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID

Cat. No.: B2670412
CAS No.: 13514-59-5
M. Wt: 230.24
InChI Key: IZLPYODSMNDHHP-UHFFFAOYSA-N
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Description

2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID is a compound that belongs to the class of sulfonamides, which are synthetic chemotherapeutic agents. Sulfonamides are widely used in human and veterinary medicine for the treatment of infectious diseases and as growth-promoting feed additives . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfonamido group and an acetic acid moiety.

Preparation Methods

The synthesis of 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID typically involves the reaction of 2-aminophenylacetic acid with sulfonamide derivatives. One common method includes the use of 4-(4-aminophenylsulfonamido)butanoic acid as a starting material . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID involves its interaction with bacterial enzymes. Sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . By inhibiting this pathway, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID can be compared with other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine. While all these compounds share a common sulfonamide moiety, this compound is unique due to the presence of the acetic acid group, which may influence its solubility and reactivity . Similar compounds include:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfamethazine

These compounds are also used as antimicrobial agents but may differ in their pharmacokinetic properties and spectrum of activity.

Properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLPYODSMNDHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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